1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Overview
Description
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with an ethoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid intermediate. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to introduce the cyclopropane ring . The ethoxymethyl group can be introduced via alkylation reactions, and the aldehyde functionality can be incorporated through oxidation of a primary alcohol or via formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods. Catalytic processes, such as those using transition metal catalysts, can be optimized for higher yields and selectivity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Addition: Grignard reagents, organolithium reagents.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted cyclopropane derivatives.
Addition: Secondary alcohols.
Scientific Research Applications
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and cyclopropane-containing substrates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, leading to the formation of more stable products .
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
1-(Methoxymethyl)cyclopropane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.
Cyclopropane-1,1-dicarbaldehyde:
Uniqueness: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl group and the aldehyde functionality on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
1-(ethoxymethyl)cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYIYGCKQZCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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